molecular formula C8H7N3O2 B8572471 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8572471
M. Wt: 177.16 g/mol
InChI Key: CAFRZKLBXYXOLZ-UHFFFAOYSA-N
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Patent
US07723347B2

Procedure details

300 mg (1.69 mmol) of 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine are dissolved in a mixture of 20 ml of ethanol/THF (1:1). 38 mg (0.17 mmol) of platinum(IV) oxide are added, and the mixture is hydrogenated in a hydrogen atmosphere at atmospheric pressure overnight. The mixture is filtered through Celite and the solvent is removed under reduced pressure.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[CH:9][C:10]([N+:11]([O-])=O)=[C:5]2[CH:4]=[CH:3]1.[H][H]>C(O)C.C1COCC1.[Pt](=O)=O>[CH3:1][N:2]1[C:6]2[N:7]=[CH:8][CH:9]=[C:10]([NH2:11])[C:5]=2[CH:4]=[CH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CN1C=CC=2C1=NC=CC2[N+](=O)[O-]
Name
ethanol THF
Quantity
20 mL
Type
solvent
Smiles
C(C)O.C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
38 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
CN1C=CC2=C1N=CC=C2N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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